molecular formula C13H13NOS B1374044 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole CAS No. 1340453-00-0

2-Benzoyl-4-(propan-2-yl)-1,3-thiazole

Cat. No.: B1374044
CAS No.: 1340453-00-0
M. Wt: 231.32 g/mol
InChI Key: GPROSCCXGAYLQK-UHFFFAOYSA-N
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Description

2-Benzoyl-4-(propan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a benzoyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole typically involves the acylation of a thiazole derivative. One common method is the Friedel-Crafts acylation, where a thiazole compound is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Hydroxy-4-(propan-2-yl)-1,3-thiazole.

    Substitution: 2-Substituted thiazole derivatives.

Scientific Research Applications

2-Benzoyl-4-(propan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The isopropyl group can influence the compound’s hydrophobicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

    2-Benzoyl-4-(propan-2-yl)phenol: This compound has a similar structure but with a phenol group instead of a thiazole ring.

    2-Acetyl-4-(propan-2-yl)thiazole: This compound has an acetyl group instead of a benzoyl group.

Uniqueness: 2-Benzoyl-4-(propan-2-yl)-1,3-thiazole is unique due to the presence of both a benzoyl group and a thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

phenyl-(4-propan-2-yl-1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-9(2)11-8-16-13(14-11)12(15)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPROSCCXGAYLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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